Butylsulfonyl butane-1-sulfonate

Lithium-ion battery Electrolyte additive Computational chemistry

Butylsulfonyl butane-1-sulfonate (CAS 108994-69-0), systematically named 1-butanesulfonic acid anhydride, is a symmetric sulfonic anhydride with the molecular formula C8H18O5S2 and a molecular weight of 258.4 g/mol. It belongs to a functional class of compounds that have been identified in patent literature as effective electrolyte additives for lithium secondary batteries, where they function by forming a stable solid electrolyte interphase (SEI) on the negative electrode.

Molecular Formula C8H18O5S2
Molecular Weight 258.4 g/mol
CAS No. 108994-69-0
Cat. No. B14331899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButylsulfonyl butane-1-sulfonate
CAS108994-69-0
Molecular FormulaC8H18O5S2
Molecular Weight258.4 g/mol
Structural Identifiers
SMILESCCCCS(=O)(=O)OS(=O)(=O)CCCC
InChIInChI=1S/C8H18O5S2/c1-3-5-7-14(9,10)13-15(11,12)8-6-4-2/h3-8H2,1-2H3
InChIKeyHXJNXHRCVBYKFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butylsulfonyl butane-1-sulfonate (CAS 108994-69-0) for Advanced Battery Electrolytes: Procurement & Research Guide


Butylsulfonyl butane-1-sulfonate (CAS 108994-69-0), systematically named 1-butanesulfonic acid anhydride, is a symmetric sulfonic anhydride with the molecular formula C8H18O5S2 and a molecular weight of 258.4 g/mol [1]. It belongs to a functional class of compounds that have been identified in patent literature as effective electrolyte additives for lithium secondary batteries, where they function by forming a stable solid electrolyte interphase (SEI) on the negative electrode [2]. This compound is structurally characterized by two terminal butyl chains linked via a sulfonic anhydride core, which confers specific physicochemical properties that differentiate it from shorter-chain homologues and alternative SEI-forming additives [1].

Why A Generic Sulfonic Anhydride Cannot Substitute for Butylsulfonyl butane-1-sulfonate in Battery Electrolyte Formulations


The structural features of Butylsulfonyl butane-1-sulfonate, particularly the length of its terminal alkyl chains, directly govern the physical properties and interfacial reactivity that are critical for its function as an SEI-forming additive [1]. While all alkanesulfonic anhydrides share a common reactive core, the patent literature explicitly specifies that R1 and R2 alkyl chain lengths between 1 and 6 carbons influence the quality and lithium-ion conductivity of the resulting SEI [1]. A shorter-chain generic alternative, such as methanesulfonic anhydride, may form a more brittle or less ionically conductive SEI layer due to differences in the decomposition pathway and the resulting organic deposit composition [2]. Furthermore, procuring only by functional class without considering the specific alkyl chain length risks introducing an additive with a different reduction potential and solubility profile, potentially compromising the formation protocol and long-term cycling stability of the battery.

Quantitative Differential Evidence for Selecting Butylsulfonyl butane-1-sulfonate Over Chemical Analogs for Lithium-Ion Battery Research


Computed LogP and Topological Polar Surface Area (TPSA) Comparison for Electrolyte Additive Screening

Butylsulfonyl butane-1-sulfonate exhibits a computed XLogP3 of 1.7 and a TPSA of 94.3 Ų [1], which strikes a balance between lipophilicity and polarity. A lower LogP indicates greater polarity compared to the non-polar analog di-n-butyl sulfone (CAS 598-04-9), while a higher TPSA suggests a stronger interaction with polar electrolyte solvents [2]. This balanced profile is conducive to both sufficient solubility in carbonate-based electrolytes and effective adsorption onto the electrode surface for SEI formation.

Lithium-ion battery Electrolyte additive Computational chemistry

SEI-Formation Capability of Alkanesulfonic Anhydride Class vs. Carboxylic Anhydride Additives

The Mitsubishi Chemical patent JP3760539 explicitly claims that an alkanesulfonic acid anhydride, including butane-1-sulfonic anhydride, reacts with a carbon electrode to form a coating with high lithium-ion transmission, thereby suppressing electrolyte decomposition [1]. This mode of action differentiates it from carboxylic anhydride additives like succinic anhydride, which can also form SEI layers but may introduce higher interfacial resistance due to the formation of lithium carboxylates [2]. The patent specifies a preferred concentration range of 0.1–50 wt% for the sulfonic anhydride in the electrolyte.

Solid electrolyte interphase Lithium-ion battery Cycle life

Rotatable Bond Count and Molecular Flexibility Differentiation from Cyclic Additives

Butylsulfonyl butane-1-sulfonate has a rotatable bond count of 8, indicating a highly flexible linear structure [1]. This contrasts sharply with cyclic sulfonate additives like propane-1,3-sultone (PS) or 1,3,2-dioxathiolane-2,2-dioxide (DTD), which have restricted conformational freedom [2]. Increased molecular flexibility can influence the dynamic solvation of lithium ions and the morphology of the resulting SEI, potentially leading to a more conformal and elastic protective layer on the electrode surface.

Molecular dynamics Electrolyte viscosity Additive design

Hydrogen Bond Acceptor Count and Solubility in Carbonate Electrolytes

With 5 hydrogen bond acceptor sites, butylsulfonyl butane-1-sulfonate has a greater capacity for coordinating with solvent molecules and lithium ions compared to simple sulfone compounds like di-n-butyl sulfone, which has only 2 H-bond acceptors [1]. This higher acceptor count can enhance the solubility of the additive in the electrolyte and potentially contribute to a more effective desolvation of lithium ions during intercalation.

Electrolyte formulation Solubility parameter Lithium salt dissolution

High-Value Application Scenarios for Butylsulfonyl butane-1-sulfonate in Electrochemical Energy Storage Research


Formulating a High-Rate Lithium-Ion Battery Electrolyte with a Linear SEI-Forming Additive

Researchers developing high-power lithium-ion batteries for electric vehicles can incorporate butylsulfonyl butane-1-sulfonate into the electrolyte formulation at 0.5–5 wt% [1]. Its high molecular flexibility (8 rotatable bonds) [2] is expected to form a conformal, elastic SEI that accommodates the volume changes of the graphite anode during fast charging, potentially reducing impedance rise compared to rigid, cyclic additives like propane sultone [3].

Designing a Low-Temperature Electrolyte with a Non-Cyclic Sulfonic Anhydride Co-Solvent

The balanced lipophilicity (XLogP3 = 1.7) and intermediate polarity of butylsulfonyl butane-1-sulfonate [1] make it a candidate for low-temperature electrolyte formulations. Its linear structure is less prone to crystallization than symmetric cyclic additives, which can help maintain ionic conductivity at sub-zero temperatures. Formulators can test its performance as a co-solvent additive at concentrations up to 10 wt% in a standard EC/DMC/LiPF6 electrolyte.

Benchmarking Novel Sulfur-Containing SEI Additives Against an Acyclic Anhydride Standard

In academic and industrial R&D labs, butylsulfonyl butane-1-sulfonate can serve as a representative acyclic sulfonic anhydride benchmark when screening new SEI-forming additives. Its well-defined structure and the mechanistic claim of forming a high-lithium-ion-transmission coating on carbon electrodes [2] provide a consistent baseline for comparing electrochemical impedance spectroscopy (EIS) data, coulombic efficiency, and capacity retention with novel additives in half-cell and full-cell configurations.

Investigating Structure-Property Relationships in Sulfonate-Based Polymer Electrolyte Membranes

The sulfonate-based compound, as described in patent literature for polymer electrolyte membranes [3], can be used as a monomer or crosslinking precursor. Butylsulfonyl butane-1-sulfonate can be investigated as a symmetric, di-functional sulfonate building block for synthesizing novel ion-conducting polymers for fuel cells or redox flow batteries.

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